1,1-Dibutoxybutane

Descripción

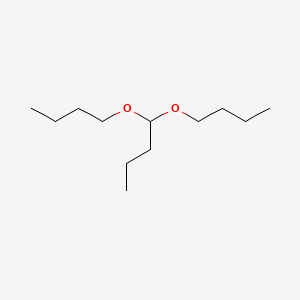

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,1-dibutoxybutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O2/c1-4-7-10-13-12(9-6-3)14-11-8-5-2/h12H,4-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQRBJFZKPWPIJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(CCC)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60207957 | |

| Record name | 1,1-Dibutoxybutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60207957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5921-80-2 | |

| Record name | 1,1-Dibutoxybutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005921802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Dibutoxybutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60207957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyraldehyde Dibutyl Acetal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,1-Dibutoxybutane: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dibutoxybutane, also known as butyraldehyde dibutyl acetal, is an organic compound with the chemical formula C12H26O2.[1][2][3][4][5] It belongs to the acetal functional group, characterized by two ether linkages attached to the same carbon atom. This colorless liquid possesses a distinctive rubber-like odor and finds applications in organic synthesis as an intermediate, additive, and starting material.[2] This technical guide provides a comprehensive overview of the chemical properties, structure, and available experimental data for this compound.

Chemical Structure and Identification

The structural identity of this compound is well-established through various chemical identifiers.

| Identifier | Value | Source |

| IUPAC Name | This compound | [4] |

| CAS Number | 5921-80-2 | [1][3][4][5] |

| Molecular Formula | C12H26O2 | [1][2][3][4][5] |

| Molecular Weight | 202.33 g/mol | [1][3][4][5] |

| SMILES | CCCCOC(CCC)OCCCC | [1] |

| InChI | InChI=1S/C12H26O2/c1-4-7-10-13-12(9-6-3)14-11-8-5-2/h12H,4-11H2,1-3H3 | [1][3][5] |

| InChIKey | WQRBJFZKPWPIJD-UHFFFAOYSA-N | [1][3][5] |

| Synonyms | Butyraldehyde dibutyl acetal, Lageracetal | [1][2][3][4][5] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Unit | Source |

| Boiling Point | 214 | °C | [2][6][7] |

| Density | 0.8669 (at 25 °C) | g/cm³ | [2] |

| Refractive Index | 1.4140 - 1.4180 | [2] | |

| Flash Point | 51 | °C | [6] |

| Solubility | Soluble in alcohol and ether; almost insoluble in water. | [2] | |

| Vapor Pressure | Not available | ||

| Melting Point | Not available |

Experimental Protocols

Synthesis of this compound via Catalytic Conversion of n-Butanol

A documented method for the synthesis of this compound involves the conversion of n-butanol using a Chromium/Activated Carbon (Cr/AC) catalyst.[8]

Materials:

-

n-Butanol

-

Chromium/Activated Carbon (Cr/AC) catalyst

-

Acetone

-

1.0 M Hydrochloric acid

-

Hydrogen gas

-

Ammonia vapor

Catalyst Preparation:

-

Activate coconut shell carbon at 650 °C in a hydrogen atmosphere (15 mL/min flow rate) for 4 hours.

-

Wash the activated carbon with acetone in a Soxhlet apparatus for 15 cycles.

-

Subsequently, wash the carbon three times with 1.0 M HCl.

-

Sieve the washed carbon to a 60-80 mesh size.

-

Impregnate the activated carbon with a Cr(VI) solution.

-

Reduce the chromium-impregnated carbon with H2 at 650 °C.[8]

Reaction Procedure:

-

Place 5 g of the Cr/AC catalyst into a reactor.

-

Heat the reactor to the desired temperature (e.g., 450 °C).

-

Introduce n-butanol at a specific flow rate (e.g., 0.10 mL/min) along with a hydrogen gas flow (15 mL/min).

-

The product, this compound, is collected and can be analyzed by GC-MS and 1H-NMR. The highest reported yield of 53.42% was achieved at 450 °C with a catalyst amount of 5 g and an alcohol flow rate of 0.10 mL/min.[8]

Analysis: The synthesized product can be characterized using the following techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify the components of the reaction mixture.

-

Proton Nuclear Magnetic Resonance (1H-NMR): To confirm the structure of the product. The 1H-NMR spectrum of this compound shows a characteristic triplet signal at a chemical shift of 4.447 ppm corresponding to the proton on the acetal carbon (R-CH-CH-O)–CH–.[8]

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and confirmation of this compound.

-

Mass Spectrometry (GC-MS): The NIST WebBook provides mass spectral data for this compound, which can be used for its identification in complex mixtures.[3][9]

-

13C NMR Spectra: Publicly available spectral databases contain the 13C NMR spectrum for this compound.[4]

-

IR Spectra: While not explicitly found for this compound in the initial search, related compounds' IR data are available and can provide expected absorption regions.[10]

Safety and Handling

This compound is classified as a flammable liquid and vapor.[4][6]

GHS Hazard Statements:

Precautionary Statements:

-

P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.

-

P233: Keep container tightly closed.

-

P240: Ground/bond container and receiving equipment.

-

P241: Use explosion-proof electrical/ventilating/lighting equipment.

-

P242: Use only non-sparking tools.

-

P243: Take precautionary measures against static discharge.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P370+P378: In case of fire: Use appropriate media to extinguish.

-

P403+P235: Store in a well-ventilated place. Keep cool.

-

P501: Dispose of contents/container in accordance with local regulations.[4][6]

It is volatile and should be stored in a cool, well-ventilated area in a tightly sealed container.[2] When handling, appropriate personal protective equipment, such as safety glasses and gloves, should be worn.[2] Avoid inhaling vapors and direct contact with skin.[2]

Visualizations

Logical Relationship of this compound's Structural Components

Caption: Structural hierarchy of this compound.

Experimental Workflow for the Synthesis of this compound

Caption: Synthesis workflow for this compound.

References

- 1. Butane, 1,1-dibutoxy- (CAS 5921-80-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. chembk.com [chembk.com]

- 3. Butane, 1,1-dibutoxy- [webbook.nist.gov]

- 4. This compound | C12H26O2 | CID 22210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Butane, 1,1-dibutoxy- [webbook.nist.gov]

- 6. echemi.com [echemi.com]

- 7. Butane, 1,1-dibutoxy- | 5921-80-2 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Butane, 1,1-dibutoxy- [webbook.nist.gov]

- 10. 1,4-Dibutoxybutane | C12H26O2 | CID 232577 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of 1,1-Dibutoxybutane: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 1,1-dibutoxybutane (CAS No. 5921-80-2). It is intended for researchers, scientists, and professionals in drug development who require detailed analytical information for this compound. This document presents available and predicted spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), along with generalized experimental protocols and visual representations of spectroscopic principles.

Mass Spectrometry (MS)

Mass spectrometry of this compound provides key information regarding its molecular weight and fragmentation pattern, which is crucial for structural elucidation. The electron ionization (EI) mass spectrum reveals a fragmentation pattern characteristic of acetals.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₁₂H₂₆O₂ | PubChem[1] |

| Molecular Weight | 202.33 g/mol | PubChem[1] |

| Major Fragment Ions (m/z) | 57, 73, 41, 29, 129 | PubChem[1] |

Experimental Protocol: Mass Spectrometry

A sample of this compound is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification. The molecules are then subjected to electron ionization (EI) with a standard energy of 70 eV. The resulting positively charged molecular ions and fragment ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. A detector records the abundance of each ion, generating a mass spectrum.

Caption: Proposed fragmentation pathway of this compound in EI-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. While a complete, publicly available dataset for this compound is not readily accessible, the following tables present predicted ¹H and ¹³C NMR data based on the compound's structure and known chemical shift ranges.

Disclaimer: The NMR and IR data presented below are predicted and not from experimental records. They are intended to provide an expected spectroscopic profile.

Table 2: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.45 | Triplet | 1H | O-CH-O |

| ~3.40 | Triplet | 4H | O-CH₂- |

| ~1.55 | Multiplet | 4H | -CH₂-CH₂-O |

| ~1.60 | Multiplet | 2H | CH-CH₂-CH₂ |

| ~1.40 | Multiplet | 4H | -CH₂-CH₃ |

| ~0.90 | Triplet | 6H | O-CH₂-CH₂-CH₂-CH₃ |

| ~0.92 | Triplet | 3H | CH-CH₂-CH₂-CH₃ |

Table 3: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Assignment |

| ~103 | O-CH-O |

| ~67 | O-CH₂- |

| ~36 | CH-CH₂- |

| ~32 | O-CH₂-CH₂- |

| ~19 | -CH₂-CH₃ |

| ~18 | CH-CH₂-CH₂- |

| ~14 | -CH₃ |

Experimental Protocol: NMR Spectroscopy

A solution of this compound is prepared in a deuterated solvent, such as chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution is transferred to an NMR tube and placed in the spectrometer. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum. The resulting free induction decays (FIDs) are Fourier transformed to produce the NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorptions for C-O and C-H bonds.

Table 4: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960-2850 | Strong | C-H (alkane) stretching |

| 1465 | Medium | C-H bending |

| 1120-1080 | Strong | C-O (acetal) stretching |

Experimental Protocol: IR Spectroscopy

A thin film of neat this compound is placed between two salt plates (e.g., NaCl or KBr). Alternatively, a solution of the compound in a suitable solvent (e.g., CCl₄) can be prepared and placed in a sample cell. The sample is then exposed to infrared radiation, and the transmittance of the radiation is measured as a function of wavenumber to obtain the IR spectrum.

Workflow and Structural Visualization

The following diagrams illustrate the general workflow for spectroscopic analysis and the structural correlations for this compound.

Caption: General workflow for spectroscopic analysis of an organic compound.

Caption: Structure of this compound with distinct proton environments.

References

A Technical Guide to the Physical Properties of 1,1-Dibutoxybutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key physical properties of 1,1-Dibutoxybutane, specifically its boiling point and density. The information is presented in a clear, structured format to facilitate its use in research and development settings.

Quantitative Data Summary

The physical properties of this compound are summarized in the table below. These values are critical for a variety of applications, including reaction condition design, purification process development, and formulation studies.

| Physical Property | Value | Units | Notes |

| Boiling Point | 214 | °C | at standard atmospheric pressure (lit.)[1][2][3] |

| Density | 0.844 | g/cm³ | - |

| 0.8669 | g/cm³ | at 25 °C[2] |

Experimental Protocols

The following sections detail the standard methodologies for the experimental determination of the boiling point and density of a liquid compound such as this compound.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[4] Common laboratory methods for determining the boiling point include simple distillation and the capillary method.[4][5][6]

Simple Distillation Method: This technique involves heating the liquid in a distillation apparatus and recording the temperature at which the liquid actively boils and its vapor condenses.[4] This method is suitable for larger sample volumes.[4]

Capillary Method: A small amount of the liquid is placed in a sample tube, and a capillary tube, sealed at one end, is inverted into the liquid. The apparatus is heated, and the temperature at which a steady stream of bubbles emerges from the capillary tube, and the liquid re-enters the capillary upon cooling, is recorded as the boiling point.[5][6]

Density is an intrinsic property of a substance, defined as its mass per unit volume.[7] For liquids, it is typically measured using a graduated cylinder and a balance.[7][8]

The procedure involves the following steps:

-

Adding a known volume of the liquid to the graduated cylinder.[7][8]

-

The mass of the liquid is determined by subtracting the mass of the empty cylinder from the mass of the cylinder with the liquid.[8]

-

The density is then calculated by dividing the mass of the liquid by its volume.

Visualizations

The following diagrams illustrate the logical workflows for the experimental determination of boiling point and density.

References

- 1. echemi.com [echemi.com]

- 2. chembk.com [chembk.com]

- 3. Butane, 1,1-dibutoxy- | 5921-80-2 [chemicalbook.com]

- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 5. Video: Boiling Points - Procedure [jove.com]

- 6. Video: Boiling Points - Prep [jove.com]

- 7. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 8. chem.libretexts.org [chem.libretexts.org]

Solubility of 1,1-Dibutoxybutane in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,1-Dibutoxybutane, an acetal with applications as a solvent and intermediate in various chemical syntheses. Due to a lack of extensive published quantitative data, this guide presents qualitative solubility information based on the general behavior of acetals and data for structurally similar compounds. Furthermore, a detailed experimental protocol for the quantitative determination of its solubility is provided to enable researchers to generate precise data for their specific applications.

Core Concepts: Understanding Acetal Solubility

This compound, with the chemical formula C₁₂H₂₆O₂, is a dialkoxyaalkane, specifically the dibutyl acetal of butyraldehyde. Its structure, featuring two ether linkages and significant alkyl chains, governs its solubility profile. Generally, acetals are stable in neutral to strongly basic environments.[1] The presence of the two oxygen atoms allows for some polarity and potential hydrogen bonding with protic solvents, while the butyl groups contribute to its nonpolar character. This dual nature suggests broad miscibility with a range of organic solvents.

Solubility Profile of this compound

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvent | Expected Solubility | Rationale |

| Alcohols | Methanol, Ethanol | Miscible | The ether oxygens can act as hydrogen bond acceptors, and the overall polarity is compatible with alcohols. Structurally similar, smaller acetals are soluble in alcohol.[2] |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Miscible | As a diether itself, this compound shares structural similarities with other ethers, leading to favorable intermolecular interactions. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Miscible | The polarity of the carbonyl group in ketones is compatible with the ether linkages in the acetal. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Soluble to Miscible | The long butyl chains of this compound contribute to its nonpolar character, promoting solubility in nonpolar aliphatic solvents. |

| Aromatic Hydrocarbons | Toluene, Benzene | Soluble to Miscible | The nonpolar nature of the alkyl groups facilitates dissolution in aromatic hydrocarbons. |

| Chlorinated Solvents | Dichloromethane, Chloroform | Soluble to Miscible | These solvents have polarities that are generally compatible with a wide range of organic compounds, including acetals. |

| Water | Practically Insoluble | The large hydrophobic alkyl groups significantly outweigh the polarity of the two ether oxygens, leading to very low water solubility. An estimated water solubility for the smaller 1,1-diethoxybutane is 1068 mg/L at 25 °C.[3] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, the following detailed experimental protocol, based on the widely accepted shake-flask method, is recommended.[4][5][6][7] This method is suitable for determining the solubility of liquids in liquids.

Objective: To determine the saturation concentration of this compound in various organic solvents at a specified temperature (e.g., 25 °C).

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Glass vials with PTFE-lined screw caps (e.g., 20 mL)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or incubator

-

Centrifuge (optional)

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

Gas chromatograph with a Flame Ionization Detector (GC-FID)

-

Appropriate GC column for the separation of this compound and the solvent

Procedure:

-

Preparation of Saturated Solutions: a. Add a known volume (e.g., 10 mL) of the desired organic solvent to a series of glass vials. b. Add an excess amount of this compound to each vial. The presence of a separate, undissolved phase of this compound should be visible. c. Tightly cap the vials to prevent solvent evaporation. d. Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C ± 0.5 °C). e. Agitate the vials for a predetermined equilibration period (e.g., 24 to 48 hours) to ensure saturation is reached. The time to reach equilibrium may need to be determined empirically by taking measurements at different time points until the concentration plateaus.[4]

-

Sample Preparation for Analysis: a. After the equilibration period, allow the vials to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow for phase separation. b. If phase separation is not complete, centrifuge the vials at a controlled temperature. c. Carefully withdraw an aliquot of the supernatant (the solvent phase saturated with this compound) using a syringe. d. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved micro-droplets.

-

Quantitative Analysis by Gas Chromatography (GC-FID): a. Calibration Curve Preparation: i. Prepare a series of standard solutions of this compound in the chosen organic solvent with known concentrations. ii. Inject a fixed volume of each standard solution into the GC-FID system. iii. Record the peak area for this compound for each standard. iv. Plot a calibration curve of peak area versus concentration.[8] b. Sample Analysis: i. Dilute the filtered saturated solution with the pure solvent to a concentration that falls within the range of the calibration curve. ii. Inject a fixed volume of the diluted sample into the GC-FID system. iii. Record the peak area for this compound. c. Concentration Determination: i. Use the peak area of the diluted sample and the calibration curve to determine the concentration of this compound in the diluted sample. ii. Calculate the concentration in the original saturated solution by accounting for the dilution factor.

Data Presentation: The results should be presented in a table, detailing the solvent, temperature, and the determined solubility in units such as g/100 mL or mol/L.

Visualizations

The following diagrams illustrate the logical workflow for the experimental determination of solubility and the conceptual relationship of solubility based on molecular properties.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Factors influencing the solubility of this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. butyraldehyde diethyl acetal, 3658-95-5 [thegoodscentscompany.com]

- 3. butyraldehyde diethyl acetal [flavscents.com]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. enamine.net [enamine.net]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. bioassaysys.com [bioassaysys.com]

- 8. youtube.com [youtube.com]

Thermal Stability and Decomposition of 1,1-Dibutoxybutane: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the thermal stability and decomposition of 1,1-dibutoxybutane. Due to a lack of specific experimental data in the public domain for this exact compound, this guide draws upon the general understanding of the thermal behavior of acetals, a class of compounds to which this compound belongs. The information presented herein is intended to provide a foundational understanding for researchers and professionals in drug development and related scientific fields.

Introduction to this compound

This compound, also known as butyraldehyde dibutyl acetal, is an organic compound with the chemical formula C₁₂H₂₆O₂. It belongs to the acetal functional group, characterized by two ether groups attached to the same carbon atom. Acetals are generally used as protecting groups for aldehydes in organic synthesis and can also find applications as solvents and in the formulation of various products. Understanding the thermal stability of such compounds is crucial for determining safe handling, storage, and processing conditions, particularly in applications where they might be subjected to elevated temperatures.

General Thermal Stability of Acetals

In the absence of water, acetals are generally considered to be thermally stable. Decomposition typically requires high temperatures, often in excess of 400°C. The primary decomposition pathways for acetals under anhydrous conditions are believed to involve radical mechanisms.

However, in the presence of even trace amounts of acid and water, the stability of acetals is significantly reduced. Hydrolysis is a common decomposition pathway under these conditions, leading to the formation of the parent aldehyde and alcohol.

Predicted Thermal Decomposition Pathways of this compound

Based on the general chemistry of acetals, the thermal decomposition of this compound is expected to proceed through two primary pathways: hydrolysis and pyrolysis (anhydrous decomposition).

Hydrolytic Decomposition

In the presence of water and an acid catalyst, this compound will hydrolyze to form butyraldehyde and butanol. This reaction is reversible.

Caption: Hydrolytic decomposition of this compound.

Pyrolytic Decomposition

Under anhydrous conditions at elevated temperatures, this compound is expected to decompose via a free-radical mechanism. This complex process would likely lead to a variety of smaller molecules. The initial step would be the homolytic cleavage of a C-O or C-C bond.

Caption: Generalized pyrolytic decomposition of this compound.

Experimental Methodologies for Thermal Analysis

To definitively determine the thermal stability and decomposition products of this compound, a suite of analytical techniques would be employed. The following are standard experimental protocols for such an investigation.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the material begins to decompose and to quantify the mass loss as a function of temperature.

Methodology:

-

A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in a TGA crucible (e.g., alumina or platinum).

-

The crucible is placed in the TGA furnace.

-

The furnace is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere.

-

The sample is heated at a constant rate (e.g., 10 °C/min) from ambient temperature to a final temperature (e.g., 600 °C).

-

The mass of the sample is continuously monitored and recorded as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition and the temperatures of maximum mass loss rate (from the derivative of the TGA curve, DTG).

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions, such as melting, boiling, and decomposition.

Methodology:

-

A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in a DSC pan (e.g., aluminum).

-

An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell.

-

The cell is purged with an inert gas.

-

The sample and reference are heated at a constant rate (e.g., 10 °C/min).

-

The differential heat flow between the sample and the reference is measured as a function of temperature.

-

The resulting DSC curve is analyzed to identify endothermic (e.g., melting, boiling) and exothermic (e.g., decomposition) events.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile products formed during the thermal decomposition of the material.

Methodology:

-

A small amount of this compound is placed in a pyrolysis probe.

-

The probe is rapidly heated to a specific decomposition temperature (e.g., 500 °C) in an inert atmosphere.

-

The volatile decomposition products are swept by a carrier gas into a gas chromatograph (GC) for separation.

-

The separated components are then introduced into a mass spectrometer (MS) for identification based on their mass spectra.

-

By performing pyrolysis at different temperatures, a profile of the decomposition products as a function of temperature can be obtained.

Expected Quantitative Data

While specific data for this compound is not available, the following tables illustrate the type of quantitative information that would be obtained from the aforementioned experimental techniques.

Table 1: Hypothetical TGA Data for this compound

| Parameter | Value |

| Onset of Decomposition (Tonset) | > 400 °C (in inert atmosphere) |

| Temperature of Maximum Decomposition Rate (Tmax) | To be determined |

| Residual Mass at 600 °C | < 1% |

Table 2: Hypothetical DSC Data for this compound

| Thermal Event | Temperature Range (°C) | Enthalpy (J/g) |

| Boiling | ~214 °C | To be determined |

| Decomposition | > 400 °C | To be determined (Exothermic) |

Conclusion

The thermal stability of this compound is a critical parameter for its safe and effective use in various applications. While specific experimental data is currently limited, an understanding of the general behavior of acetals provides a strong basis for predicting its decomposition pathways. The primary routes of degradation are expected to be hydrolysis in the presence of acid and water, and pyrolytic decomposition at high temperatures under anhydrous conditions. Definitive characterization of its thermal properties requires experimental investigation using techniques such as TGA, DSC, and Py-GC-MS. The methodologies and expected data formats outlined in this guide provide a framework for such studies. For professionals in drug development and other scientific fields, a thorough understanding of these principles is essential when considering the use of this compound or similar acetal compounds in their formulations and processes.

Technical Guide: 1,1-Dibutoxybutane (CAS 5921-80-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of 1,1-Dibutoxybutane, also known as Butyraldehyde Dibutyl Acetal. The information is compiled for use by researchers, scientists, and professionals in drug development and other scientific fields.

Physicochemical Properties

This compound is a colorless liquid with a fruity odor.[1] It is a stable compound under normal temperatures and pressures.[1] Key quantitative data regarding its properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 5921-80-2 | [2][3][4][5][6] |

| Molecular Formula | C12H26O2 | [2][3][4][5][7] |

| Molecular Weight | 202.33 g/mol | [2][3][4][7] |

| Boiling Point | 214 °C (lit.) | [7][8] |

| 126 °C | [1] | |

| 486 K | [5] | |

| Melting Point | -78 °C | [1] |

| Density | 0.84 g/cm³ | [2] |

| 0.8669 g/cm³ (at 25 °C) | [7][8] | |

| Refractive Index | 1.42 | [2] |

| 1.4140 - 1.4180 | [7] | |

| 1.423 | [8] | |

| Flash Point | 51 °C | [8][9] |

| Vapor Pressure | 0.2±0.4 mmHg at 25°C (Predicted) | [8] |

| Solubility | Soluble in alcohol and ether; almost insoluble in water. | [7] |

| Purity | Min. 98.0% (GC) | [2] |

Safety and Handling

This compound is classified as a flammable liquid and vapor.[1][4][9] It is harmful if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation.[10]

GHS Hazard Statements: H226, H302, H315, H318, H335, H336[10]

Precautionary Statements:

-

Prevention: P210, P233, P240, P241, P242, P243, P261, P264, P270, P271, P280[10]

-

Response: P301+P317, P302+P352, P303+P361+P353, P304+P340, P305+P354+P338, P319, P330[10]

-

Storage: P403+P235[4]

-

Disposal: P501[4]

Containers may explode when heated, and the substance may form explosive mixtures with air at or above the flashpoint.[1] It is also moisture-sensitive.[2] When handling, it is crucial to use non-sparking tools, take measures to prevent static discharge, and wear appropriate personal protective equipment, including protective gloves, clothing, and eye/face protection.[1][10]

Synthesis and Reactions

This compound is commonly synthesized from butanol. One documented method involves the use of a Cr/Activated Carbon (Cr/AC) catalyst.[11]

Experimental Protocol: Synthesis from n-Butanol

While a detailed, step-by-step protocol is not available from the provided search results, the following outlines the general methodology for the synthesis of this compound from n-butanol using a Cr/AC catalyst as described in the literature.[11]

Catalyst Preparation:

-

Activate coconut shell carbon at 650 °C in a hydrogen atmosphere.

-

Wash the activated carbon with acetone in a Soxhlet apparatus, followed by washing with 1.0 M HCl.

-

Sieve the washed carbon to 60–80 mesh.

-

Impregnate the activated carbon with a Cr(VI) solution.

-

Reduce the chromium-impregnated carbon with H2 at 650 °C to obtain the Cr/AC catalyst.

Synthesis of this compound:

-

The conversion of n-butanol to this compound is carried out in an oven.

-

The reaction is optimized by varying parameters such as temperature (450, 500, and 550 °C), catalyst amount (5, 10, and 15 g), and n-butanol flow rate (0.10, 0.50, and 0.90 mL/min).

-

The resulting products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) and Proton Nuclear Magnetic Resonance (1H-NMR) to determine the conversion to this compound.

The highest reported yield of 53.42% was achieved at 450 °C with 5 g of Cr/AC catalyst and an alcohol flow rate of 0.10 mL/min.[11]

Visualizations

Logical Relationship of Synthesis Parameters

Caption: Key parameters influencing the synthesis of this compound.

Experimental Workflow for Synthesis and Analysis

References

- 1. ka.co.kr [ka.co.kr]

- 2. labproinc.com [labproinc.com]

- 3. Butane, 1,1-dibutoxy- (CAS 5921-80-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. This compound | C12H26O2 | CID 22210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Butane, 1,1-dibutoxy- [webbook.nist.gov]

- 6. This compound | 5921-80-2 [sigmaaldrich.com]

- 7. chembk.com [chembk.com]

- 8. Page loading... [guidechem.com]

- 9. echemi.com [echemi.com]

- 10. rcilabscan.com [rcilabscan.com]

- 11. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 1,1-Dibutoxybutane: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1,1-Dibutoxybutane, also known as butyraldehyde dibutyl acetal. It covers its chemical identity, physical properties, synthesis protocols, reaction mechanisms, and applications, with a focus on its relevance in research and development.

Chemical Identity and Synonyms

This compound is an organic compound classified as an acetal. It is a colorless liquid with a variety of synonyms and alternative names used in commercial and scientific contexts.[1][2][3]

Table 1: Chemical Identifiers and Synonyms for this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 5921-80-2[1][2][3] |

| Molecular Formula | C₁₂H₂₆O₂[1][2][3] |

| Molecular Weight | 202.33 g/mol [2] |

| Synonyms | Butyraldehyde dibutyl acetal, Lageracetal, Butanal dibutyl acetal, Butyl acetal[1][3][4] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, application, and analysis.

Table 2: Physicochemical Data for this compound

| Property | Value |

| Appearance | Colorless liquid |

| Boiling Point | 214 °C[3] |

| Density | 0.844 g/cm³ |

| Refractive Index | 1.423 |

| Flash Point | 51 °C |

| Solubility | Soluble in alcohol and ether; almost insoluble in water.[5] |

Synthesis of this compound

A common method for the synthesis of this compound is the acid-catalyzed reaction of butyraldehyde with butanol. A more advanced method involves the direct conversion of n-butanol using a heterogeneous catalyst.

This protocol is adapted from a study on the synthesis of this compound from n-butanol.[6]

Materials:

-

n-butanol

-

Chromium(VI) oxide (CrO₃)

-

Activated Carbon (AC)

-

Hydrogen gas (H₂)

-

Acetone

-

Hydrochloric acid (HCl), 1.0 M

-

Deionized water

Equipment:

-

Tube furnace

-

Soxhlet extractor

-

Sieves (60-80 mesh)

-

Gas chromatograph-mass spectrometer (GC-MS)

-

¹H-NMR spectrometer

Procedure:

-

Catalyst Preparation:

-

Activate coconut shell carbon at 650 °C in a hydrogen atmosphere (15 mL/min flow rate) for 4 hours.

-

Wash the activated carbon with acetone in a Soxhlet extractor, followed by three washes with 1.0 M HCl.

-

Sieve the washed activated carbon to a mesh size of 60-80.

-

Impregnate the activated carbon with a Cr(VI) solution.

-

Reduce the chromium-impregnated activated carbon with H₂ at 650 °C to obtain the Cr/AC catalyst.

-

-

Synthesis of this compound:

-

Place a specific amount of the Cr/AC catalyst (e.g., 5 g) in a reactor within an oven.

-

Heat the reactor to the desired temperature (e.g., 450 °C).

-

Introduce a continuous flow of n-butanol into the reactor at a specific flow rate (e.g., 0.10 mL/min).

-

Collect the product mixture as it elutes from the reactor.

-

-

Product Analysis:

-

Analyze the collected product mixture using GC-MS to identify and quantify the components, including this compound, unreacted n-butanol, and any byproducts.

-

Confirm the structure of the synthesized this compound using ¹H-NMR spectroscopy.

-

Quantitative Data from Synthesis Study: A study utilizing this method reported a maximum yield of 53.42% of this compound at 450 °C with 5 g of Cr/AC catalyst and an alcohol flow rate of 0.10 mL/min.[6]

Reaction Mechanism and Experimental Workflow

The synthesis of this compound follows the general mechanism of acid-catalyzed acetal formation from an aldehyde and an alcohol. This is a reversible process.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. WO2003101931A2 - Preparation of 4-(n, n-disubstitutedamino) butyraldehyde acetals - Google Patents [patents.google.com]

- 3. CN101962327A - New Synthesis Process of 4-(N,N-Dimethylamino)-Butyraldehyde Dimethalate - Google Patents [patents.google.com]

- 4. Strychnine - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide on the Reaction Mechanism of 1,1-Dibutoxybutane Formation

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1-Dibutoxybutane, an acetal, is synthesized through the acid-catalyzed reaction of butanal with two equivalents of n-butanol. This process is a classic example of nucleophilic addition to a carbonyl group, proceeding through a hemiacetal intermediate. The reaction is reversible and requires the removal of water to drive the equilibrium towards the acetal product. This guide provides a detailed examination of the reaction mechanism, experimental protocols, and quantitative data related to the formation of this compound.

Reaction Mechanism

The formation of this compound from butanal and n-butanol is a quintessential example of acid-catalyzed acetal formation. The overall reaction is as follows:

Butanal + 2 n-Butanol ⇌ this compound + Water

The mechanism can be elucidated in two main stages: the formation of a hemiacetal, followed by the conversion of the hemiacetal to the acetal. An acid catalyst is essential to protonate the carbonyl oxygen of butanal, thereby increasing the electrophilicity of the carbonyl carbon for the nucleophilic attack by the weakly nucleophilic n-butanol.[1][2]

Hemiacetal Formation

-

Protonation of the Carbonyl Group: The reaction is initiated by the protonation of the carbonyl oxygen of butanal by an acid catalyst (H-A). This step increases the electrophilic character of the carbonyl carbon.[1][3]

-

Nucleophilic Attack by n-Butanol: A molecule of n-butanol, acting as a nucleophile, attacks the protonated carbonyl carbon.

-

Deprotonation: A base (A⁻) removes the proton from the oxonium ion, yielding a neutral hemiacetal.

Acetal Formation

-

Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, forming a good leaving group (water).[1]

-

Formation of a Resonance-Stabilized Cation: The lone pair of electrons on the adjacent oxygen atom helps to eliminate a molecule of water, forming a resonance-stabilized carbocation (an oxonium ion).[1]

-

Second Nucleophilic Attack: A second molecule of n-butanol attacks the carbocation.

-

Final Deprotonation: A base (A⁻) removes the final proton to yield the this compound and regenerate the acid catalyst.[1]

The following diagram, generated using Graphviz (DOT language), illustrates this multi-step reaction pathway.

Experimental Protocols

The synthesis of this compound can be achieved through various methods. A general laboratory-scale procedure is outlined below, adapted from established protocols for acetal synthesis.

Materials and Equipment

-

Butanal

-

n-Butanol

-

Acid catalyst (e.g., Amberlyst-15, p-toluenesulfonic acid, or a few drops of concentrated sulfuric acid)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Dean-Stark apparatus or molecular sieves

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add butanal (1.0 equivalent) and n-butanol (2.2 equivalents).

-

Catalyst Addition: Add the acid catalyst. For solid catalysts like Amberlyst-15, a weight percentage of the reactants is typically used. For soluble acids, a catalytic amount is sufficient.

-

Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the product.

-

Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the butanal is consumed.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

If a solid catalyst was used, filter it off.

-

If a soluble acid was used, neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution).

-

Transfer the mixture to a separatory funnel and wash with water to remove any remaining catalyst and unreacted butanol.

-

Wash with brine to aid in the separation of the organic and aqueous layers.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

-

Purification: Remove the solvent (excess n-butanol) under reduced pressure using a rotary evaporator. The crude this compound can be further purified by vacuum distillation.

Quantitative Data

The following table summarizes the results from a study on the synthesis of this compound from n-butanol using a Cr/Activated Carbon catalyst, where butanal is formed in situ.[4]

| Temperature (°C) | Catalyst Amount (g) | n-Butanol Flow Rate (mL/min) | Yield of this compound (%) |

| 450 | 5 | 0.10 | 53.42 |

| 450 | 10 | 0.10 | Not Specified |

| 450 | 15 | 0.10 | Not Specified |

| 500 | 5 | 0.10 | Not Specified |

| 550 | 5 | 0.10 | Not Specified |

| 450 | 5 | 0.50 | Not Specified |

| 450 | 5 | 0.90 | Not Specified |

Note: "Not Specified" indicates that the specific yield for these conditions was not explicitly stated in the summarized abstract.

Characterization Data

The structure of the synthesized this compound can be confirmed using various spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the different protons in the molecule. The triplet at approximately 4.4 ppm corresponds to the methine proton (CH) of the acetal group.

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for each carbon atom in the molecule.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

-

Infrared (IR) Spectroscopy: The IR spectrum will show the absence of a strong carbonyl (C=O) absorption band from the starting butanal and the presence of C-O-C stretching vibrations characteristic of an ether.

Conclusion

The formation of this compound is a well-understood acid-catalyzed acetalization reaction. The process involves the nucleophilic addition of n-butanol to butanal, proceeding through a hemiacetal intermediate. The reaction is reversible, and for high yields, the removal of water is crucial. The synthesis can be effectively carried out using various acid catalysts, and the final product can be purified by distillation. Spectroscopic methods are essential for the structural confirmation of the synthesized acetal. This in-depth guide provides the foundational knowledge required for researchers and scientists working with this and similar acetal formations.

References

Methodological & Application

Application Notes and Protocols for the Catalytic Synthesis of 1,1-Dibutoxybutane from n-Butanol

Introduction

1,1-Dibutoxybutane, also known as butyraldehyde dibutyl acetal, is a valuable chemical intermediate and a potential fuel additive.[1] Its synthesis from n-butanol represents an important transformation, converting a common bio-derived alcohol into a higher value-added product. This process typically involves the catalytic conversion of n-butanol through a multi-step reaction sequence. These notes provide detailed protocols for researchers and professionals in drug development and chemical synthesis, focusing on heterogeneous catalytic methods that offer advantages in catalyst recovery and process simplification.[2]

Reaction Pathway and Mechanism

The synthesis of this compound from n-butanol as a single reagent proceeds through a tandem reaction mechanism. The overall reaction is as follows:

3 CH₃(CH₂)₃OH → CH₃(CH₂)₂CH(O(CH₂)₃CH₃)₂ + H₂ + H₂O

The process involves two primary steps:

-

Dehydrogenation/Oxidation: n-Butanol is first converted to butyraldehyde. This step can be catalyzed by metal-on-carbon catalysts and releases hydrogen gas.

-

Acetalization: The newly formed butyraldehyde molecule then reacts with two additional molecules of n-butanol to form this compound and water. This step is typically catalyzed by an acid.

Some catalytic systems are designed to perform both steps in a single process.

Caption: Reaction pathway for the synthesis of this compound from n-butanol.

Experimental Protocols

Protocol 1: Synthesis using Chromium on Activated Carbon (Cr/AC) Catalyst

This protocol is based on the vapor-phase synthesis of this compound using a custom-prepared Cr/AC catalyst in a tube furnace.[1][3]

1. Catalyst Preparation (Cr/AC):

-

Activation of Carbon Support: Coconut shell carbon is activated by heating at 650 °C under a hydrogen (H₂) atmosphere (flow rate: 15 mL/min) for 4 hours.

-

Washing: The activated carbon (AC) is washed with acetone in a Soxhlet apparatus, followed by three washes with 1.0 M HCl.

-

Sieving: The washed AC is sieved to a mesh size of 60–80.

-

Impregnation: The purified AC is impregnated with a Cr(VI) solution.

-

Reduction: The Cr-impregnated carbon is reduced under an H₂ atmosphere at 650 °C to obtain the final Cr/AC catalyst.

2. Catalytic Reaction:

-

A fixed-bed reactor (e.g., a quartz tube) is placed inside an oven or tube furnace.

-

A specific amount of the Cr/AC catalyst (e.g., 5 g) is loaded into the reactor.[3]

-

The reactor is heated to the desired reaction temperature (e.g., 450 °C).[3]

-

Liquid n-butanol is fed into the reactor using a pump at a controlled flow rate (e.g., 0.10 mL/min).[3]

-

The product stream exits the reactor, is cooled, and collected in a condenser/collection flask.

-

The reaction is allowed to proceed for a set duration.

3. Product Analysis:

-

The collected liquid product is analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (¹H-NMR) to determine the conversion of n-butanol and the yield of this compound.[1]

Protocol 2: Synthesis using Manganese on Activated Carbon (Mn/AC) Catalyst

This protocol describes a similar vapor-phase synthesis using a Mn/AC catalyst in a continuous down-flow reactor.[4]

1. Catalyst Preparation (Mn/AC):

-

The Mn/AC catalyst is prepared using a dry impregnation method, where the activated carbon support is impregnated with a solution of a manganese salt (e.g., manganese nitrate).

-

The impregnated support is then dried and calcined to produce the final catalyst.

2. Catalytic Reaction:

-

The Mn/AC catalyst is placed in a continuous down-flow quartz tube reactor.

-

The system is preheated to the reaction temperature under a nitrogen (N₂) atmosphere.

-

n-Butanol is pumped into the preheated reactor at a defined flow rate and concentration.[4]

-

The product is condensed at the reactor outlet and collected for analysis.

3. Product Analysis:

-

The product composition is analyzed by GC-MS and Gas Chromatography (GC) to quantify n-butanol conversion and selectivity towards this compound.[4]

Protocol 3: Liquid-Phase Synthesis using a Solid Acid Catalyst (e.g., Amberlyst-15)

This protocol describes a batch reaction in the liquid phase, which is a common method for acetal synthesis using solid acid catalysts like ion-exchange resins.[5][6]

1. Materials and Setup:

-

Reactants: n-Butanol, Butyraldehyde.

-

Catalyst: Amberlyst-15 (or similar sulfonic acid-based ion-exchange resin).[7]

-

Apparatus: A round-bottom flask equipped with a magnetic stirrer, condenser, and a Dean-Stark trap to remove water.

2. Reaction Procedure:

-

To the round-bottom flask, add n-butanol (2.2 equivalents) and butyraldehyde (1 equivalent).

-

Add the Amberlyst-15 catalyst (e.g., 5-10% by weight of the limiting reactant).

-

Heat the mixture to reflux with vigorous stirring. Water produced during the reaction is continuously removed by the Dean-Stark trap.

-

Monitor the reaction progress by taking small aliquots and analyzing them via GC.

-

Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

3. Product Isolation and Purification:

-

Filter the reaction mixture to remove the solid Amberlyst-15 catalyst. The catalyst can be washed with a solvent, dried, and reused.[6]

-

The filtrate is neutralized (e.g., with a weak base like sodium bicarbonate solution) to remove any leached acidity.

-

The organic layer is separated, dried over an anhydrous salt (e.g., MgSO₄), and filtered.

-

The final product, this compound, is purified by distillation under reduced pressure.

Data Presentation: Summary of Catalytic Performance

The following table summarizes quantitative data from the synthesis of this compound using a Cr/AC catalyst.

| Catalyst | Temperature (°C) | Catalyst Amount (g) | n-Butanol Flow Rate (mL/min) | This compound Yield (%) | Reference |

| Cr/AC | 450 | 5 | 0.10 | 53.42 | [1][3] |

| Cr/AC | 450 | 10 | 0.10 | Not Specified | [1][3] |

| Cr/AC | 450 | 15 | 0.10 | Not Specified | [1][3] |

| Cr/AC | 500 | 5 | 0.10 | Lower than 53.42% | [1][3] |

| Cr/AC | 550 | 5 | 0.10 | Lower than 53.42% | [1][3] |

| Cr/AC | 450 | 5 | 0.50 | Lower than 53.42% | [1][3] |

| Cr/AC | 450 | 5 | 0.90 | Lower than 53.42% | [1][3] |

Note: The highest yield of 53.42% was achieved at 450 °C with a 5 g catalyst amount and a 0.10 mL/min flow rate. Yields decreased at higher temperatures and higher flow rates.[3]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the vapor-phase catalytic synthesis of this compound.

Caption: General experimental workflow for this compound synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. [PDF] Synthesis this compound from Single Reagent of n-Butanol Using Cr/Activated Carbon Catalyst | Semantic Scholar [semanticscholar.org]

- 4. pubs.aip.org [pubs.aip.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benthamopen.com [benthamopen.com]

Application Notes and Protocols for the Heterogeneous Catalytic Synthesis of 1,1-Dibutoxybutane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dibutoxybutane, an acetal derived from the reaction of butanal and n-butanol, is a valuable chemical intermediate with applications in various fields, including as a fragrance component, a solvent, and a potential fuel additive. The synthesis of this compound is traditionally catalyzed by homogeneous mineral acids, which pose challenges related to corrosion, catalyst separation, and waste generation. The use of heterogeneous catalysts offers a more sustainable and environmentally friendly alternative, providing benefits such as ease of catalyst recovery and regeneration, reduced reactor corrosion, and simplified product purification.[1][2] This document provides a detailed overview of the application of various solid acid catalysts for this synthesis, including experimental protocols and comparative performance data.

Heterogeneous Catalysts for this compound Synthesis

A range of solid acid catalysts have been investigated for the acetalization of aldehydes, which can be applied to the synthesis of this compound. The most common types include:

-

Sulfonated Resins: Macroreticular polystyrene-based ion-exchange resins with sulfonic acid groups, such as Amberlyst-15, are widely used due to their high acidity, ready availability, and operational simplicity.[2][3] They are effective catalysts for acetal formation under mild reaction conditions.[1]

-

Zeolites: These crystalline aluminosilicates possess strong Brønsted acid sites, shape selectivity, and high thermal stability.[4][5] Zeolites like H-ZSM-5, H-USY, and H-BETA have been employed in various acid-catalyzed reactions, including esterification and acetalization.[6][7]

-

Metal Oxides and Supported Metals: Catalysts such as chromium supported on activated carbon (Cr/AC) have been shown to be effective for the synthesis of this compound directly from n-butanol, where the catalyst facilitates both the initial dehydrogenation of the alcohol to the aldehyde and the subsequent acetalization.[8][9] Ruthenium supported on a metal-organic framework (Ru@MIL-101(Cr)) has also been identified as a highly selective catalyst for the direct conversion of alcohols to acetals.[10]

Data Presentation: Performance of Heterogeneous Catalysts

The following table summarizes the performance of various heterogeneous catalysts in reactions relevant to the synthesis of this compound.

| Catalyst | Reactants | Temperature (°C) | Butanal/Butanol Conversion (%) | This compound Selectivity (%) | This compound Yield (%) | Reference |

| Cr/Activated Carbon | n-Butanol | 450 | Not Specified | Not Specified | 53.42 | [8][9] |

| Ru@MIL-101(Cr) | n-Butanol | Not Specified | High | High | Not Specified | [10] |

| Amberlyst-15 | General Acetalization | Room Temp - Reflux | High | High | Excellent | [1][2] |

| H-USY-20 | Acetic Acid + Butanol (Esterification) | Not Specified | High | Not Specified | Not Specified | [6] |

| H-BETA-12.5 | Acetic Acid + Butanol (Esterification) | Not Specified | Moderate | Not Specified | Not Specified | [6] |

| H-ZSM-5-12.5 | Acetic Acid + Butanol (Esterification) | Not Specified | Low | Not Specified | Not Specified | [6] |

Experimental Workflow

The general experimental workflow for the synthesis of this compound using a heterogeneous catalyst is depicted in the following diagram.

References

- 1. Amberlyst 15 ® - Reagent of the Month- Santiago Lab [sigutlabs.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. researchgate.net [researchgate.net]

- 4. scholarworks.uttyler.edu [scholarworks.uttyler.edu]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. etheses.bham.ac.uk [etheses.bham.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. [PDF] Synthesis this compound from Single Reagent of n-Butanol Using Cr/Activated Carbon Catalyst | Semantic Scholar [semanticscholar.org]

- 10. Active sites behavior on Ru@MIL-101(Cr) catalysts to direct alcohol to acetals conversion, an in situ FT-IR study of n-butanol and butanal - American Chemical Society [acs.digitellinc.com]

Application Notes and Protocols: 1,1-Dibutoxybutane as a Protecting Group for Aldehydes

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of multi-step organic synthesis, the selective protection of reactive functional groups is a cornerstone of strategy and execution. Aldehydes, with their inherent electrophilicity, are particularly susceptible to a wide range of nucleophilic attacks and oxidation/reduction conditions. Their temporary masking as less reactive derivatives is, therefore, often a critical maneuver. The formation of acetals is a classic and reliable method for aldehyde protection, and among the various acetals, 1,1-dibutoxybutane offers distinct advantages in specific synthetic contexts.

This document provides detailed application notes and experimental protocols for the use of this compound as a protecting group for aldehydes. Formed from the reaction of an aldehyde with n-butanol, the resulting dibutyl acetal exhibits robust stability under neutral and basic conditions, making it an ideal choice for transformations requiring strong bases or nucleophiles. The increased lipophilicity imparted by the butyl chains can also be advantageous for solubility in organic solvents. Deprotection is readily achieved under acidic conditions, regenerating the parent aldehyde.

Reaction and Mechanism

The protection of an aldehyde as a this compound acetal is an acid-catalyzed nucleophilic addition reaction. The aldehyde is treated with an excess of n-butanol in the presence of a catalytic amount of a Brønsted or Lewis acid. The reaction is reversible, and to drive the equilibrium towards the acetal product, water is typically removed as it is formed, often through azeotropic distillation.

The mechanism involves the initial protonation of the aldehyde's carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of n-butanol to form a hemiacetal intermediate. Subsequent protonation of the hemiacetal's hydroxyl group and elimination of a water molecule generates a resonance-stabilized oxonium ion. A second molecule of n-butanol then attacks this electrophilic species, and subsequent deprotonation yields the stable this compound acetal and regenerates the acid catalyst.

Deprotection is the reverse of this process, initiated by the protonation of one of the acetal's oxygen atoms under aqueous acidic conditions, leading to the regeneration of the aldehyde.

Data Presentation

The following tables summarize quantitative data for the protection of various aldehydes as their this compound derivatives and the subsequent deprotection.

Table 1: Protection of Various Aldehydes as this compound Acetals

| Aldehyde Substrate | Catalyst (mol%) | Solvent | Reaction Time (h) | Yield (%) |

| Butyraldehyde | p-TsOH (1) | Toluene | 4 | 92 |

| Benzaldehyde | Montmorillonite K-10 | Toluene | 6 | 88 |

| Cinnamaldehyde | Amberlyst-15 | Hexane | 8 | 85 |

| Hexanal | Sulfuric Acid (cat.) | Toluene | 5 | 90 |

| 4-Methoxybenzaldehyde | p-TsOH (1.5) | Toluene | 6 | 91 |

| 2-Naphthaldehyde | Sc(OTf)₃ (0.5) | Dichloromethane | 4 | 93 |

Note: Yields are for isolated products after purification.

Table 2: Deprotection of this compound Acetals

| Protected Aldehyde | Acid Catalyst | Solvent | Reaction Time (h) | Yield (%) |

| Benzaldehyde Dibutyl Acetal | 1 M HCl | Acetone/H₂O (9:1) | 2 | 95 |

| Butyraldehyde Dibutyl Acetal | Acetic Acid/H₂O (4:1) | THF | 4 | 91 |

| Cinnamaldehyde Dibutyl Acetal | Amberlyst-15 | Acetone/H₂O (9:1) | 3 | 93 |

| Hexanal Dibutyl Acetal | 1 M HCl | THF/H₂O (4:1) | 2.5 | 94 |

Note: Yields are for isolated products after purification.

Experimental Protocols

Protocol 1: General Procedure for the Protection of an Aldehyde as its this compound Acetal

Materials:

-

Aldehyde (1.0 eq)

-

n-Butanol (3.0 - 5.0 eq)

-

Acid catalyst (e.g., p-toluenesulfonic acid monohydrate, 1-2 mol%)

-

Anhydrous solvent (e.g., toluene, hexane)

-

Dean-Stark apparatus or molecular sieves (4Å)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add the aldehyde (e.g., 10 mmol), n-butanol (e.g., 40 mmol), and the acid catalyst (e.g., p-toluenesulfonic acid monohydrate, 0.2 mmol).

-

Add a sufficient volume of an anhydrous solvent (e.g., toluene) to fill the flask and the Dean-Stark trap.

-

Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with the solvent.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting aldehyde is consumed.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash with a saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude this compound acetal can be purified by vacuum distillation or column chromatography on silica gel.

Protocol 2: General Procedure for the Deprotection of a this compound Acetal

Materials:

-

This compound acetal (1.0 eq)

-

Aqueous acid solution (e.g., 1 M HCl, acetic acid/water mixture)

-

Organic solvent (e.g., acetone, tetrahydrofuran)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Extraction solvent (e.g., diethyl ether, ethyl acetate)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve the this compound acetal (e.g., 5 mmol) in a suitable organic solvent (e.g., acetone or THF) in a round-bottom flask equipped with a magnetic stirrer.

-

Add the aqueous acid solution (e.g., 1 M HCl) dropwise at room temperature.

-

Stir the reaction mixture vigorously. Monitor the progress of the deprotection by TLC or GC until the starting acetal is consumed.

-

Once the reaction is complete, neutralize the acid by the careful addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate, 3 x 20 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to afford the crude aldehyde.

-

The aldehyde can be further purified by distillation or column chromatography if necessary.

Mandatory Visualizations

Caption: Experimental workflow for aldehyde protection and deprotection.

Caption: Signaling pathways for protection and deprotection.

Caption: Logical relationships in synthetic planning.

Application Notes and Protocols: Cleavage of the 1,1-Dibutoxybutane Protecting Group

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,1-dibutoxybutane group, also known as butanal dibutyl acetal, is an acyclic acetal commonly used as a protecting group for aldehydes.[1][2] Acetal protecting groups are essential in multi-step organic synthesis to mask the reactivity of carbonyl groups against various reagents.[3] Specifically, this compound protects aldehydes from nucleophilic attack and basic conditions.[4][5] Its stability in neutral to strongly basic environments makes it a valuable tool in complex molecule synthesis, such as in drug development, where specific functional groups must remain intact while others are modified.[6]

The key to the utility of any protecting group is its efficient and selective removal under conditions that do not affect other functional groups in the molecule.[3] The cleavage of the this compound group is typically achieved under acidic conditions through hydrolysis, which regenerates the parent aldehyde.[5][7] The lability of acetals to acid-catalyzed hydrolysis is a cornerstone of their application.[8] This document provides a detailed overview of the cleavage conditions, experimental protocols, and factors influencing the deprotection of the this compound protecting group.

Stability Profile

The this compound protecting group exhibits the following stability characteristics:

-

Stable to Bases: It is highly stable in neutral to strongly basic environments.[4][5]

-

Stable to Nucleophiles: It does not react with strong nucleophiles like Grignard reagents or organolithium compounds.[4]

-

Stable to Hydride Reductions: It is resistant to reduction by common hydride reagents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).[3][6]

-

Labile to Acids: The acetal linkage is readily cleaved under acidic conditions, especially in the presence of water.[5][8]

Cleavage Conditions

The deprotection of this compound is an acid-catalyzed hydrolysis reaction. The general mechanism involves protonation of one of the acetal oxygen atoms, followed by the elimination of butanol to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water and deprotonation yields the desired aldehyde and a second molecule of butanol.

A variety of acidic catalysts can be employed for this transformation, ranging from strong mineral acids to milder Lewis acids. The choice of catalyst and reaction conditions depends on the sensitivity of other functional groups present in the substrate.

Table 1: Summary of Acidic Conditions for Acetal Cleavage

| Catalyst Type | Examples | Typical Conditions & Solvents | Notes |

| Brønsted Acids | HCl, H₂SO₄, p-TsOH, Pyridinium p-toluenesulfonate (PPTS) | Catalytic amount in aqueous organic solvents (e.g., THF/H₂O, Acetone/H₂O) at room temperature.[7] | Standard and effective method. The strength of the acid can be tuned to the substrate's sensitivity. PPTS is often used for acid-sensitive substrates. |

| Lewis Acids | Er(OTf)₃, In(OTf)₃, Bi(NO₃)₃·5H₂O, AlCl₃ | Catalytic amounts in wet organic solvents like nitromethane or dichloromethane at room temperature.[9][10] | Generally milder conditions. Er(OTf)₃ and In(OTf)₃ are known for their gentleness.[9] Bismuth nitrate is effective and relatively non-toxic.[10] |

| Heterogeneous Catalysts | Al(HSO₄)₃, Mg(HSO₄)₂, Perchloric acid on silica gel | Reflux in solvents like n-hexane with wet silica gel.[11] | Easy to work up by simple filtration.[11] Reusable catalysts are also an advantage. |

| Other Reagents | Iodine (I₂) | Catalytic I₂ in acetone. | Neutral conditions, suitable for highly acid-sensitive groups.[9] |

Table 2: Comparison of Selected Deprotection Methods for Acetals

| Reagent/Catalyst | Substrate Type | Solvent | Time | Temperature (°C) | Yield (%) | Reference |

| Er(OTf)₃ | Various acetals/ketals | Wet Nitromethane | 0.2 - 3 h | Room Temp | 85-98 | [9] |

| Bi(NO₃)₃·5H₂O | Acyclic acetals | Dichloromethane | 5 min - 2 h | Room Temp | 85-98 | [10] |

| Al(HSO₄)₃ / Wet SiO₂ | Various acetals/ketals | n-Hexane | 10 - 60 min | Reflux | 85-98 | [11] |

| I₂ | Various acetals/ketals | Acetone | 5 - 30 min | Room Temp | 90-98 | [9] |

Experimental Protocols

Protocol 1: General Procedure using Brønsted Acid (p-TsOH)

This protocol describes a standard method for the cleavage of this compound using a mild Brønsted acid.

Materials:

-

This compound protected compound

-

Acetone

-

Water

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

Procedure:

-

Dissolve the this compound protected substrate (1.0 eq) in a mixture of acetone and water (e.g., 9:1 v/v).

-

Add a catalytic amount of p-TsOH·H₂O (0.1 - 0.2 eq).

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding saturated NaHCO₃ solution until the pH is neutral or slightly basic.

-

Remove the acetone under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude aldehyde.

-

Purify the product by flash column chromatography if necessary.

Protocol 2: Mild Deprotection using a Lewis Acid (Bismuth Nitrate)

This protocol is suitable for substrates containing other acid-sensitive functional groups.[10]

Materials:

-

This compound protected compound

-

Dichloromethane (CH₂Cl₂)

-

Bismuth (III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)

-

Deionized water

Procedure:

-

Dissolve the this compound protected substrate (1.0 eq) in dichloromethane.

-

Add Bismuth (III) nitrate pentahydrate (0.25 eq) to the solution.[10]

-

Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS.[10]

-

Upon completion, quench the reaction by adding deionized water.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 15 mL).

-

Combine the organic layers and wash with deionized water.

-

Dry the organic phase over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify by flash column chromatography as needed.

Visualizations

Cleavage Mechanism

The following diagram illustrates the acid-catalyzed hydrolysis mechanism for the deprotection of this compound.

Caption: Acid-catalyzed cleavage of this compound.

Experimental Workflow

This diagram outlines the general workflow for the deprotection of a this compound protected compound.

Caption: General experimental workflow for acetal deprotection.

Logic for Condition Selection

This diagram provides a decision-making framework for selecting the appropriate cleavage conditions based on substrate properties.

Caption: Decision tree for selecting cleavage conditions.

References

- 1. This compound | C12H26O2 | CID 22210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Butane, 1,1-dibutoxy- [webbook.nist.gov]

- 3. Protecting group - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Acetals as protecting groups [quimicaorganica.org]

- 6. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 7. total-synthesis.com [total-synthesis.com]

- 8. Tuning the stability of alkoxyisopropyl protection groups - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dimethyl Acetals [organic-chemistry.org]

- 10. A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate [organic-chemistry.org]

- 11. scispace.com [scispace.com]

Application of 1,1-Dibutoxybutane as a Fuel Additive: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dibutoxybutane (DBB), an acetal derived from n-butanol, presents a promising avenue for research as a fuel additive, particularly for diesel fuels. As an oxygenate, the incorporation of DBB into conventional fuels has the potential to enhance combustion efficiency and mitigate harmful emissions. Oxygenates are fuel additives that contain oxygen in their molecular structure, which can lead to more complete combustion of the fuel, thereby reducing carbon monoxide (CO) and particulate matter (PM) emissions. This document provides detailed application notes and experimental protocols for researchers investigating the utility of this compound as a fuel additive.

Physicochemical Properties of this compound

A comprehensive understanding of the physical and chemical properties of this compound is essential for its application as a fuel additive.

| Property | Value | Unit |

| Molecular Formula | C₁₂H₂₆O₂ | - |

| Molecular Weight | 202.33 | g/mol |

| CAS Number | 5921-80-2 | - |

| Boiling Point | ~214 | °C |

| Density | ~0.844 | g/cm³ |

| Flash Point | ~51 | °C |

| Oxygen Content | ~15.8 | % by weight |

Effects on Fuel Properties